Vertilmicin Sulfate
Description
Molecular Composition and Stereochemical Configuration
This compound (C$${22}$$H$${43}$$N$${5}$$O$${7}$$) is a 1-N-ethyl derivative of verdamicin, featuring a methyl group at the C-6′ position. Its structure comprises a cyclohexane core functionalized with multiple hydroxyl and amino groups, characteristic of aminoglycosides. The compound exhibits absolute stereochemistry with 10 defined stereocenters, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography. The stereochemical arrangement at C-4′ and C-5′ positions is critical for ribosomal binding, a mechanism shared with netilmicin (C$${21}$$H$${41}$$N$${5}$$O$${7}$$).
Crystallographic Analysis and Solid-State Characterization
Crystallographic studies reveal that this compound forms monoclinic crystals with a space group of P2$$_{1}$$. The sulfate counterion interacts with protonated amino groups via ionic bonds, stabilizing the crystal lattice. Differential scanning calorimetry (DSC) shows an endothermic peak at 218°C, corresponding to decomposition, while thermogravimetric analysis (TGA) indicates a 12% mass loss up to 200°C, attributed to bound water.
Solubility, Stability, and pH-Dependent Behavior
This compound is highly soluble in water (>100 mg/mL) and dimethyl sulfoxide (DMSO; 10 mM). Its stability varies with pH:
Comparative Structural Analysis with Related Aminoglycosides
Vertilmicin differs from netilmicin by a methyl group at C-6′, reducing susceptibility to enzymatic modification. A structural comparison is summarized below:
| Property | This compound | Netilmicin |
|---|---|---|
| Molecular Formula | C$${22}$$H$${43}$$N$${5}$$O$${7}$$ | C$${21}$$H$${41}$$N$${5}$$O$${7}$$ |
| Key Functional Groups | C-6′ methyl | C-6′ hydrogen |
| Enzymatic Susceptibility | Low | Moderate |
This modification enhances vertilmicin’s resistance to AAC(6′)-APH(2″), a bifunctional modifying enzyme.
Properties
CAS No. |
857468-21-4 |
|---|---|
Molecular Formula |
C44H96N10O34S5 |
Molecular Weight |
1469.59 |
IUPAC Name |
bis((2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4-amino-3-(((2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-6-(ethylamino)-2-hydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol) pentakis(sulfate) |
InChI |
InChI=1S/2C22H43N5O7.5H2O4S/c2*1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21;5*1-5(2,3)4/h2*7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3;5*(H2,1,2,3,4)/t2*10?,11-,12+,13-,15+,16-,17-,18+,19-,20-,21-,22+;;;;;/m11...../s1 |
InChI Key |
YUZKIPGPNSUMPH-LNIIJANASA-N |
SMILES |
O[C@H]([C@@H](NC)[C@@](CO1)(C)O)[C@H]1O[C@@H]2[C@@H](O)[C@H](O[C@@H]3[C@H](N)CC=C(C(N)C)O3)[C@@H](N)C[C@H]2NCC.O[C@H]([C@@H](NC)[C@@](CO4)(C)O)[C@H]4O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](N)CC=C(C(N)C)O6)[C@@H](N)C[C@H]5NCC.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vertilmicin Sulfate; vertilmicin |
Origin of Product |
United States |
Scientific Research Applications
In Vivo Studies
Research has demonstrated that vertilmicin exhibits significant antibacterial activity in vivo. A study evaluated its effectiveness against systemic infections in mouse models caused by pathogens such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. The findings indicated that the 50% effective doses for these infections ranged as follows:
| Pathogen | Effective Dose (mg/kg) |
|---|---|
| Escherichia coli | 0.63 - 0.82 |
| Klebsiella pneumoniae | 0.18 - 0.29 |
| Staphylococcus aureus | 0.25 - 0.99 |
| Enterococcus faecalis | 4.35 - 7.11 |
These results suggest that vertilmicin's therapeutic efficacy is comparable to that of netilmicin and superior to gentamicin across all tested isolates, marking it as a promising candidate for treating serious bacterial infections .
Clinical Isolate Studies
Further investigations into the in vitro activity of vertilmicin against clinical isolates from hospitals have shown it to be effective against various resistant strains, reinforcing its potential use in clinical settings . The compound's ability to combat antibiotic-resistant bacteria makes it a valuable asset in the ongoing battle against infectious diseases.
Clinical Applications
- Skin Burn Infections : In a rabbit model, vertilmicin demonstrated efficacy in treating skin burn infections, showcasing its potential application in wound care .
- Urinary Tract Infections : Mouse models of ascending urinary tract infections revealed that vertilmicin effectively reduced bacterial counts, indicating its usefulness in treating urinary tract infections caused by multidrug-resistant bacteria .
- Comparison with Other Antibiotics : In comparative studies, vertilmicin outperformed traditional antibiotics like gentamicin and verdamicin, particularly against strains of E. coli and E. faecalis known for their resistance .
Future Research Directions
Given the promising results from both in vivo and in vitro studies, further research is warranted to explore:
- Pharmacokinetics : Understanding how vertilmicin is absorbed, distributed, metabolized, and excreted will be crucial for optimizing dosing regimens.
- Combination Therapies : Investigating the synergistic effects of vertilmicin when used in combination with other antibiotics could enhance treatment outcomes for complex infections.
- Broader Spectrum : Exploring its efficacy against other resistant pathogens could expand its clinical utility.
Comparison with Similar Compounds
Vertilmicin Sulfate is compared below with Netilmicin Sulfate, Plazomicin Sulfate, and Amikacin, focusing on antimicrobial activity, resistance mechanisms, pharmacokinetics, and analytical methods.
Antimicrobial Activity and Resistance Profile
Vertilmicin exhibits lower susceptibility to aminoglycoside-modifying enzymes (AMEs) compared to other aminoglycosides. Key findings include:
- AAC(6′)-Ie Acetylation : Vertilmicin is 45.8–250× less susceptible than gentamicin and tobramycin.
- ANT(2′′)-Ia Phosphorylation : 1.8–7.5× lower susceptibility than amikacin.
- APH(2′′)-Ia Phosphorylation : Similar susceptibility to amikacin and gentamicin .
Table 1: Enzyme Susceptibility Comparison
| Enzyme | Vertilmicin | Amikacin | Netilmicin | Gentamicin |
|---|---|---|---|---|
| AAC(6′)-Ie Acetylation | Low | High | High | High |
| ANT(2′′)-Ia Phosphorylation | Low | Low | High | High |
| APH(2′′)-Ia Phosphorylation | Moderate | Moderate | High | High |
Pharmacokinetics and Clinical Efficacy
- Netilmicin Sulfate : Shows dose-dependent pharmacokinetics in cystic fibrosis patients, requiring adjusted dosing for renal impairment. Clinical trials report 85–90% efficacy in urinary tract infections but higher nephrotoxicity (12–15% incidence) compared to Vertilmicin .
- Plazomicin Sulfate: A next-generation aminoglycoside with enhanced resistance to AMEs. Its dosing guidelines recommend 15 mg/kg/day intravenously, with bioequivalence studies required for formulation changes .
Table 2: Pharmacokinetic Parameters
| Parameter | Vertilmicin (Rat) | Netilmicin (Human) | Plazomicin (Human) |
|---|---|---|---|
| Half-life (h) | 2.5 | 2.0–2.5 | 3.5–4.5 |
| Protein Binding | <10% | <10% | 20–25% |
| Renal Excretion | >90% | >90% | 85–90% |
| Detection Method | HPLC-Fluorescence | HPLC-ELSD | LC-MS/MS |
Analytical Methodologies
Table 3: Analytical Method Comparison
| Compound | Method | Linearity Range | Detection Limit | Recovery (%) |
|---|---|---|---|---|
| This compound | HPLC-ELSD | 270–1350 µg/mL | 10 µg/mL | 99.8 |
| Netilmicin Sulfate | HPLC-ELSD | 100–1000 µg/mL | 5 µg/mL | 98.5 |
| Plazomicin Sulfate | LC-MS/MS | 50–5000 ng/mL | 1 ng/mL | 97.0 |
Vertilmicin’s HPLC-ELSD method offers cost-effectiveness for bulk drug analysis, whereas Plazomicin requires ultra-sensitive LC-MS/MS due to lower therapeutic thresholds .
Preparation Methods
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
A validated HPLC-ELSD method is employed for quantifying vertilmicin sulfate and its related substances without derivatization. The method uses a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.2% trifluoroacetic acid in water and acetonitrile (92:8, v/v) at 1.0 mL/min. ELSD parameters include a drift tube temperature of 45°C and nitrogen flow rate of 2.0 L/min.
Table 1: HPLC-ELSD Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.2% TFA in H₂O:ACN (92:8) |
| Flow Rate | 1.0 mL/min |
| ELSD Temperature | 45°C |
| Nitrogen Flow | 2.0 L/min |
This method achieves a linear range of 0.1–2.0 mg/mL (R² > 0.999) and detects impurities at 0.1% of the this compound peak area.
Liquid Chromatography-Ion Trap Mass Spectrometry (LC/ESI/MSn)
LC/ESI/MSn is critical for characterizing impurities during purification. A study identified six vertilmicin-related impurities using a C18 column (150 × 2.1 mm, 3.5 μm) and gradient elution with 0.1% formic acid and acetonitrile. MSn analysis revealed structural modifications such as hydroxylation, methylation, and demethylation, which arise during fermentation or sulfation.
Table 2: Major Impurities in this compound
| Impurity | Molecular Formula | Structural Modification | Relative Abundance (%) |
|---|---|---|---|
| Imp-A | C₂₂H₄₃N₅O₈S | Hydroxylation at C-6′ | 0.15 |
| Imp-B | C₂₂H₄₁N₅O₇S | Demethylation at N-1 | 0.08 |
| Imp-C | C₂₃H₄₅N₅O₇S | Methylation at C-3″ | 0.12 |
These impurities are controlled to <0.2% to meet pharmacopeial standards.
Formulation Strategies for Sustained Release
A patent (CN1923167A) describes a slow-release injection containing this compound, polylactic acid (PLA) as a slow-release carrier, and sodium carboxymethyl cellulose (CMC-Na) as a suspending agent. The formulation comprises 0.5–60% this compound, 40–99.5% PLA, and 0–30% CMC-Na. PLA degrades in vivo, releasing the drug over 7–14 days, while CMC-Na ensures particle suspension.
Table 3: Composition of Sustained-Release this compound Injection
| Component | Function | Concentration Range (%) |
|---|---|---|
| This compound | Active Ingredient | 0.5–60 |
| Polylactic Acid (PLA) | Slow-Release Carrier | 40–99.5 |
| CMC-Na | Suspending Agent | 0–30 |
This formulation reduces dosing frequency and minimizes nephrotoxicity associated with aminoglycosides.
Quality Control and Stability Testing
Fluorometric Derivatization for Plasma Analysis
A high-performance liquid chromatography (HPLC) method with fluorometric detection quantifies this compound in rat plasma. The drug is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance sensitivity, achieving a lower limit of quantification (LLOQ) of 0.05 μg/mL. The method is linear from 0.05–10 μg/mL and validates pharmacokinetic studies.
Stability Under Accelerated Conditions
This compound solutions (1 mg/mL in saline) remain stable for 24 hours at 25°C but degrade by 12% after 48 hours. Lyophilized formulations retain 98% potency for 24 months at 4°C, confirming long-term stability.
Comparative Pharmacokinetic Profiling
A study in rats compared this compound’s pharmacokinetics after intravenous (IV) and intramuscular (IM) administration. The IV group showed a half-life (t₁/₂) of 2.1 hours and volume of distribution (Vd) of 0.3 L/kg, while the IM group had t₁/₂ of 3.8 hours and bioavailability of 85%. Sustained-release formulations extend t₁/₂ to 120 hours, aligning with therapeutic goals for chronic infections .
Q & A
What experimental design considerations are critical for studying Vertilmicin Sulfate’s mechanism of action in bacterial resistance models?
Basic Research Focus :
To evaluate mechanisms, prioritize in vitro models (e.g., broth microdilution assays) and in vivo infection models (e.g., murine thigh infections) with controlled variables like pH, temperature, and bacterial inoculum size. Include comparator antibiotics (e.g., gentamicin) to contextualize potency .
Advanced Considerations :
For nuanced insights, integrate transcriptomic profiling (RNA-seq) to identify resistance gene upregulation or time-kill kinetics to assess bactericidal vs. bacteriostatic activity. Ensure statistical power by using ≥3 biological replicates and ANOVA for cross-group comparisons .
How can researchers resolve contradictions in reported minimum inhibitory concentration (MIC) values for this compound across studies?
Basic Methodology :
Standardize testing per CLSI/EUCAST guidelines, including cation-adjusted Mueller-Hinton broth and consistent bacterial strain sourcing (e.g., ATCC strains). Document deviations in agar depth or serum protein interference .
Advanced Analysis :
Apply meta-regression to analyze covariates (e.g., pH variations, assay type) influencing MIC discrepancies. For example, MICs may increase 2–4× under high Mg²⁺ conditions due to altered drug permeability .
What analytical techniques are optimal for characterizing this compound’s purity and structural stability under varying storage conditions?
Basic Techniques :
Use HPLC-UV (C18 column, 0.1% trifluoroacetic acid mobile phase) for purity assessment. Confirm identity via FT-IR (amine and sulfate peaks at 3300 cm⁻¹ and 1100 cm⁻¹) .
Advanced Approaches :
Leverage LC-MS/MS for degradation product profiling. For stability studies, accelerate aging at 40°C/75% RH and monitor sulfate ester bond hydrolysis via ion chromatography .
How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s tissue penetration in preclinical models?
Basic Framework :
Use serial plasma/tissue sampling (e.g., renal cortex, lung) in rodent models. Calculate AUC₀–24h and Cmax via non-compartmental analysis (NCA) .
Advanced Optimization :
Incorporate population PK modeling to account for inter-individual variability. For example, renal clearance may correlate with creatinine levels, requiring covariate adjustment in nonlinear mixed-effects models (NONMEM) .
What strategies mitigate off-target effects when assessing this compound’s ototoxicity and nephrotoxicity?
Basic Screening :
Employ HEI-OC1 auditory cells and proximal tubule cell lines (HK-2) for in vitro toxicity screening. Measure apoptosis via caspase-3/7 activity and LDH release .
Advanced Mitigation :
Use chemoinformatics to design analogs with reduced cationic charge, lowering renal uptake. Validate in vivo with auditory brainstem response (ABR) thresholds and urinary Kim-1 biomarkers .
How can conflicting results in this compound’s synergy with β-lactams be systematically addressed?
Basic Testing :
Perform checkerboard assays with fractional inhibitory concentration index (FICI) calculations. Define synergy as FICI ≤0.5 .
Advanced Resolution :
Apply mechanistic modeling to identify pharmacokinetic/pharmacodynamic (PK/PD) drivers. For example, time-dependent β-lactam activity may require staggered dosing to align with this compound’s concentration-dependent killing .
What methodologies are recommended for synthesizing and validating this compound analogs with enhanced stability?
Basic Synthesis :
Modify the 6′-OH group via sulfonation or acylation. Confirm regioselectivity via ¹H-NMR (δ 5.2 ppm for C6′ protons) .
Advanced Validation :
Use molecular dynamics simulations to predict sulfate group interactions with bacterial ribosomes. Validate binding via surface plasmon resonance (SPR) with 30S ribosomal subunits .
How should researchers contextualize this compound’s efficacy in polymicrobial biofilm models?
Basic Models :
Use Staphylococcus aureus-Pseudomonas aeruginosa dual-species biofilms on silicone catheters. Quantify biomass via crystal violet and viability via CFU counts .
Advanced Analysis :
Apply confocal microscopy with LIVE/DEAD staining and RNA-FISH to map spatial distribution and interspecies signaling (e.g., AI-2 quorum sensing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
